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Compound of Interest

Compound Name: Apicidin C

Cat. No.: B15601805 Get Quote

Apicidin C: A Technical Overview of its Chemical Structure and Biological Activity

Apicidin C is a natural cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor. It

belongs to the apicidin family of fungal metabolites, which have garnered significant interest in

drug development due to their broad-spectrum antiprotozoal and antiproliferative activities. This

technical guide provides a detailed examination of the chemical structure of Apicidin C, its

mechanism of action, and relevant experimental protocols for its study.

Chemical Structure
Apicidin C is a structural analog, or congener, of Apicidin. The core structure is a cyclic

tetrapeptide backbone. The defining feature of Apicidin C is the substitution of the L-isoleucine

residue found in Apicidin with an L-valine residue.[1][2]

The constituent amino acid residues of Apicidin C are:

N-O-methyl-L-tryptophan

L-valine

D-pipecolinic acid

L-2-amino-8-oxodecanoic acid

Molecular Formula: C33H47N5O6 Molecular Weight: 613.76 g/mol

The chemical structure of Apicidin C is depicted below:
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Chemical structure of Apicidin C.

Physicochemical Properties
The physicochemical properties of Apicidin C are comparable to those of Apicidin. It is soluble

in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Property Value Reference

Molecular Formula C33H47N5O6

Molecular Weight 613.76 g/mol

Appearance Amorphous powder [2]

Solubility Soluble in DMSO and ethanol

Mechanism of Action: Histone Deacetylase
Inhibition
Apicidin C exerts its biological effects primarily through the inhibition of histone deacetylases

(HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of

gene expression by removing acetyl groups from the lysine residues of histones. This

deacetylation leads to a more condensed chromatin structure, thereby repressing gene

transcription.

By inhibiting HDACs, Apicidin C leads to the hyperacetylation of histones. This results in a

more relaxed chromatin structure, which allows for the transcriptional activation of genes,
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including tumor suppressor genes like p21WAF1/Cip1. The 2-amino-8-oxodecanoic acid moiety

of apicidins is thought to mimic the acetylated lysine substrate of HDACs, enabling it to bind to

the active site of the enzyme and inhibit its activity.[1]
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Caption: Mechanism of HDAC inhibition by Apicidin C.

Biological Activity
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Apicidin C demonstrates potent inhibitory activity against histone deacetylases and exhibits

significant antiprotozoal effects.

Assay IC50 (nM)

Eimeria tenella HDAC Binding 6

Chick Liver HDAC -

Apicidin C was found to be slightly more active than Apicidin and Apicidin B in antiprotozoal

assays.[2]

Organism MIC (nM)

Besnoitia jellisoni 0.8

Eimeria tenella 101

Plasmodium falciparum 69

Experimental Protocols
Isolation and Purification of Apicidin C
Apicidin C was isolated from the fermentation broth of Fusarium sp. The producing organism

was fermented in a medium containing glucose, molasses, corn steep liquor, and other

nutrients. The fermentation broth was extracted with an organic solvent, and the extract was

concentrated. Apicidin C was then purified from the crude extract using a combination of

chromatographic techniques, including silica gel chromatography and high-performance liquid

chromatography (HPLC).[2]

Structure Elucidation
The structure of Apicidin C was determined using a combination of spectroscopic methods:

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the

molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC,

HMBC) NMR experiments were conducted to elucidate the connectivity of the atoms and the

amino acid sequence. The substitution of isoleucine with valine was confirmed by the

specific spin system observed in the COSY spectrum.[1]

Histone Deacetylase (HDAC) Inhibition Assay
The inhibitory activity of Apicidin C against HDAC was determined using a radiolabeled ligand

binding assay. The assay measures the ability of the compound to displace a tritiated apicidin

analog from the HDAC enzyme preparation.

Enzyme Preparation: HDAC was partially purified from Eimeria tenella parasites.

Binding Assay: The enzyme preparation was incubated with [³H]-apicidin A and varying

concentrations of Apicidin C.

Detection: The amount of bound radioligand was measured using scintillation counting.

IC50 Determination: The concentration of Apicidin C that inhibited 50% of the radioligand

binding (IC50) was calculated.[1]

Antiprotozoal Activity Assays
The minimum inhibitory concentration (MIC) of Apicidin C against various protozoan parasites

was determined using in vitro cell-based assays.

Cell Culture: Host cells were infected with the respective parasites (Besnoitia jellisoni,

Eimeria tenella, Plasmodium falciparum).

Compound Treatment: The infected cells were treated with serial dilutions of Apicidin C.

MIC Determination: The lowest concentration of the compound that completely inhibited the

growth of the parasite was determined as the MIC.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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